GLS1 Inhibitor-4

Description

BenchChem offers high-quality GLS1 Inhibitor-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLS1 Inhibitor-4 including the price, delivery time, and more detailed information at info@benchchem.com.

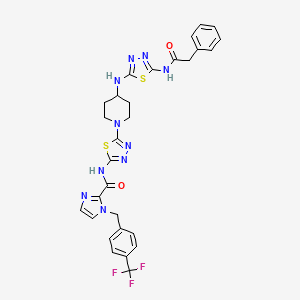

Structure

3D Structure

Properties

Molecular Formula |

C29H27F3N10O2S2 |

|---|---|

Molecular Weight |

668.7 g/mol |

IUPAC Name |

N-[5-[4-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]amino]piperidin-1-yl]-1,3,4-thiadiazol-2-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxamide |

InChI |

InChI=1S/C29H27F3N10O2S2/c30-29(31,32)20-8-6-19(7-9-20)17-42-15-12-33-23(42)24(44)36-27-39-40-28(46-27)41-13-10-21(11-14-41)34-25-37-38-26(45-25)35-22(43)16-18-4-2-1-3-5-18/h1-9,12,15,21H,10-11,13-14,16-17H2,(H,34,37)(H,35,38,43)(H,36,39,44) |

InChI Key |

BGZTVMRSKUPCTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C4=NN=C(S4)NC(=O)C5=NC=CN5CC6=CC=C(C=C6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GLS1 Inhibitor-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). This document details the inhibitor's impact on cellular metabolism, subsequent signaling cascades, and its effects on cancer cell proliferation and survival. It is intended to be a comprehensive resource for researchers in oncology and drug development.

Introduction to GLS1 and Its Role in Cancer Metabolism

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis.[1] In many cancer cells, there is a heightened dependence on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle, support biosynthetic processes, and maintain redox homeostasis.[1] GLS1 is frequently overexpressed in a variety of tumors, making it a compelling target for cancer therapy.[1] Inhibition of GLS1 disrupts these metabolic pathways, leading to reduced cancer cell growth and survival.[2]

GLS1 Inhibitor-4: A Potent Allosteric Inhibitor

GLS1 Inhibitor-4 (also referred to as compound 41e) is a novel, potent allosteric inhibitor of GLS1.[3] Its development was based on the structure of a previous inhibitor, C147, with modifications to improve metabolic stability.[3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for GLS1 Inhibitor-4, demonstrating its potency and anti-proliferative activity.

| Parameter | Value | Reference |

| GLS1 IC50 | 11.86 nM | [4] |

| GLS1 Binding Affinity (Kd) | 52 nM | [4] |

Table 1: Biochemical Potency of GLS1 Inhibitor-4

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 0.051 | [4] |

| MDA-MB-436 | Melanoma | 0.37 | [4] |

| CT26 | Colon Carcinoma (Murine) | 0.32 | [4] |

| H22 | Hepatocellular Carcinoma (Murine) | 1.34 | [4] |

Table 2: Anti-proliferative Activity of GLS1 Inhibitor-4 in Various Cancer Cell Lines

| Animal Model | Cell Line Xenograft | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| BALB/c Nude Mice | HCT116 | 50 mg/kg (i.p., twice daily) | 35.5% | [4] |

| BALB/c Nude Mice | HCT116 | 100 mg/kg (i.p., twice daily) | 47.5% | [4] |

Table 3: In Vivo Efficacy of GLS1 Inhibitor-4

Core Mechanism of Action

The primary mechanism of action of GLS1 Inhibitor-4 is the allosteric inhibition of GLS1, which sets off a cascade of cellular events.

Disruption of Glutamine Metabolism

By inhibiting GLS1, the inhibitor blocks the conversion of glutamine to glutamate. This leads to a reduction in downstream metabolites that are crucial for cancer cell survival and proliferation. The key metabolic consequences include:

-

Depletion of TCA Cycle Intermediates: The lack of glutamate production leads to a decrease in α-ketoglutarate, a key anaplerotic substrate for the TCA cycle. This impairs mitochondrial respiration and reduces ATP production.

-

Impaired Biosynthesis: Glutamate is a precursor for the synthesis of other non-essential amino acids and glutathione. Its depletion hinders the production of these essential molecules.

Induction of Oxidative Stress

A significant consequence of GLS1 inhibition is the increase in reactive oxygen species (ROS). This is primarily due to:

-

Reduced Glutathione (GSH) Synthesis: Glutamate is a key component of the antioxidant glutathione. By blocking glutamate production, GLS1 Inhibitor-4 depletes the intracellular pool of GSH, rendering cells more susceptible to oxidative damage from ROS.

Induction of Apoptosis

The culmination of metabolic disruption and increased oxidative stress is the induction of programmed cell death, or apoptosis. In HCT116 cells, treatment with GLS1 Inhibitor-4 led to a dose-dependent increase in apoptosis.[4] Specifically, at concentrations of 50 nM and 200 nM, the inhibitor induced approximately 28% and 95% more apoptotic cells, respectively, compared to controls.[4] This is accompanied by the upregulation of apoptotic markers such as cleaved PARP.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by GLS1 Inhibitor-4 and a typical experimental workflow for its evaluation.

References

- 1. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to GLS1 Inhibitor-4 (Compound 41e)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a critical target in oncology. Cancer cells often exhibit a high dependence on glutaminolysis for energy production and biosynthesis, a phenomenon termed "glutamine addiction." GLS1 catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports cellular proliferation and survival.[1][2] GLS1 Inhibitor-4, also known as compound 41e, is a potent and selective allosteric inhibitor of GLS1.[3][4] This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental data related to GLS1 Inhibitor-4, intended to support further research and drug development efforts in this promising area of cancer therapeutics.

Core Properties of GLS1 Inhibitor-4 (Compound 41e)

GLS1 Inhibitor-4 is a novel small molecule designed for high potency and metabolic stability.[3][4] It demonstrates robust binding affinity to the GLS1 protein and exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3]

Biochemical and In Vitro Activity

The inhibitory and anti-proliferative activities of GLS1 Inhibitor-4 have been characterized across multiple assays and cell lines. The compound shows a potent inhibitory effect on the GLS1 enzyme and demonstrates broad anti-proliferative activity against a panel of cancer cell lines.

| Parameter | Value | Source |

| GLS1 Inhibition (IC50) | 11.86 nM | [3] |

| GLS1 Binding Affinity (Kd) | 52 nM | [3] |

| Cell Line | Cancer Type | IC50 (µM) | Source |

| HCT116 | Colorectal Carcinoma | 0.051 | [3] |

| MDA-MB-436 | Melanoma | 0.37 | [3] |

| CT26 | Colon Carcinoma | 0.32 | [3] |

| H22 | Hepatoma | 1.34 | [3] |

In Vivo Efficacy

The anti-tumor activity of GLS1 Inhibitor-4 has been evaluated in a preclinical xenograft model using HCT116 human colorectal carcinoma cells.

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Source |

| HCT116 Xenograft | GLS1 Inhibitor-4 | 50 mg/kg | 35.5% | [3] |

| HCT116 Xenograft | GLS1 Inhibitor-4 | 100 mg/kg | 47.5% | [3] |

Pharmacokinetic Properties

GLS1 Inhibitor-4 has been optimized for metabolic stability, a critical factor for in vivo applications.

| Parameter | Result | Source |

| Human Plasma Stability | 96% | [3] |

| Liver Microsomal Stability | Superior (details not specified) | [4] |

Mechanism of Action

GLS1 Inhibitor-4 exerts its anti-cancer effects through the allosteric inhibition of GLS1, leading to a cascade of downstream cellular events. The primary mechanism involves the disruption of glutamine metabolism, which in turn induces oxidative stress and triggers programmed cell death (apoptosis).

Inhibition of Glutamine Metabolism

By blocking the conversion of glutamine to glutamate, GLS1 Inhibitor-4 depletes the intracellular pool of glutamate and downstream metabolites that are essential for the TCA cycle and other biosynthetic pathways.[3] This metabolic disruption starves cancer cells of the necessary building blocks for proliferation.

Induction of Reactive Oxygen Species (ROS)

Inhibition of GLS1 leads to an increase in intracellular reactive oxygen species (ROS) in a dose-dependent manner.[3] This is likely due to the disruption of redox homeostasis, which is heavily reliant on glutamine-derived antioxidants like glutathione.

Induction of Apoptosis

GLS1 Inhibitor-4 induces apoptosis in cancer cells. At concentrations of 50 nM and 200 nM, the compound led to an approximate 28% and 95% increase in apoptotic HCT116 cells, respectively.[3] This is further evidenced by the dose-dependent upregulation of the apoptotic marker, cleaved PARP.[3]

Signaling Pathways

The inhibition of GLS1 by compound 41e impacts key signaling pathways that regulate cell growth, proliferation, and survival.

Glutaminolysis Pathway and its Inhibition

The primary target of GLS1 Inhibitor-4 is the glutaminolysis pathway. The following diagram illustrates the central role of GLS1 and the point of inhibition by compound 41e.

PI3K/AKT/mTORC1 Signaling Pathway

GLS1 has been shown to modulate the PI3K/AKT/mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[5] Inhibition of GLS1 can lead to the downregulation of this pathway, contributing to the anti-cancer effects of compound 41e.

Redox/Nrf2/Autophagy Pathway

In colorectal cancer, GLS1 depletion has been linked to the induction of ROS and modulation of the Nrf2 and autophagy pathways.[6] Inhibition of GLS1 can disrupt the cellular redox balance, leading to an increase in ROS, which in turn affects Nrf2 signaling and autophagic processes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

GLS1 Enzymatic Assay

This assay measures the enzymatic activity of GLS1 and the inhibitory effect of compounds like GLS1 Inhibitor-4. A common method is a two-step coupled-enzyme assay.[7][8]

Materials:

-

Purified recombinant GLS1 enzyme

-

L-glutamine (substrate)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 50 mM potassium phosphate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, GDH, and NAD+.

-

Add the GLS1 enzyme to the mixture.

-

To test for inhibition, pre-incubate the enzyme with GLS1 Inhibitor-4 for a specified time.

-

Initiate the reaction by adding L-glutamine.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the rate of reaction and the percent inhibition for inhibitor-treated samples compared to a vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10][11]

Materials:

-

Cancer cell lines (e.g., HCT116, MDA-MB-436)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of GLS1 Inhibitor-4 and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with GLS1 Inhibitor-4.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[16][17][18][19][20]

Materials:

-

Treated and untreated cells

-

DCFDA (or similar ROS-sensitive probe)

-

Cell culture medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture cells in a 96-well plate or appropriate culture vessel.

-

Treat cells with GLS1 Inhibitor-4 for the desired time.

-

Load the cells with the DCFDA probe by incubating them in a medium containing DCFDA.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

-

The fluorescence intensity is proportional to the level of intracellular ROS.

HCT116 Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates.[21][22][23][24][25]

Materials:

-

HCT116 human colorectal carcinoma cells

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Matrigel (optional, to enhance tumor formation)

-

GLS1 Inhibitor-4 formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells (typically 1-5 x 10^6 cells) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer GLS1 Inhibitor-4 (e.g., intraperitoneally) according to the desired dosing schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, calculate the tumor growth inhibition (TGI) to assess efficacy.

Conclusion

GLS1 Inhibitor-4 (compound 41e) is a potent and promising anti-cancer agent that targets the metabolic vulnerability of glutamine-dependent tumors. Its robust in vitro and in vivo activity, coupled with a favorable metabolic stability profile, makes it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate continued research into GLS1 inhibition as a therapeutic strategy for a variety of cancers.

References

- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. kumc.edu [kumc.edu]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 23. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 24. reactionbiology.com [reactionbiology.com]

- 25. pnas.org [pnas.org]

The Discovery and Synthesis of GLS1 Inhibitor-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). This document details the mechanism of action, key quantitative data, experimental protocols, and the signaling pathways modulated by this compound.

Introduction to GLS1 Inhibition

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1] This process, known as glutaminolysis, provides cancer cells with essential intermediates for energy production and the biosynthesis of macromolecules.[2][3] Upregulation of GLS1 is observed in various malignancies, making it a promising therapeutic target.[4][5] GLS1 inhibitors aim to disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.[1] GLS1 Inhibitor-4, also identified as compound 41e, emerged from a structure-based optimization of a previous inhibitor, C147, with the goal of improving metabolic stability while maintaining high potency.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for GLS1 Inhibitor-4 (compound 41e).

Table 1: In Vitro Activity of GLS1 Inhibitor-4

| Parameter | Value | Cell Line(s) | Reference |

| GLS1 IC50 | 11.86 nM | - | [6] |

| Dissociation Constant (Kd) | 52 nM | - | [6] |

| Antiproliferative IC50 | 0.051 µM | HCT116 | [6] |

| 0.37 µM | MDA-MB-436 | [6] | |

| 0.32 µM | CT26 | [6] | |

| 1.34 µM | H22 | [6] |

Table 2: Metabolic Stability and In Vivo Efficacy of GLS1 Inhibitor-4

| Parameter | Value | Species/Model | Reference |

| Human Plasma Stability | 96% | Human | [6] |

| Human Liver Microsomal Stability | Superior (exact value not specified) | Human | [4] |

| Tumor Growth Inhibition (TGI) | 35.5% | HCT116 Xenograft | [6] |

| 47.5% | HCT116 Xenograft | [4][6] | |

| Dosing Regimen | 50 mg/kg and 100 mg/kg, i.p., twice daily for 21 days | Mouse | [6] |

Mechanism of Action

GLS1 Inhibitor-4 exerts its anticancer effects through a multi-faceted mechanism:

-

Inhibition of Glutamine Metabolism: By allosterically inhibiting GLS1, the compound blocks the conversion of glutamine to glutamate, a crucial step in the metabolic reprogramming of cancer cells.[4][6] This leads to a reduction in key downstream metabolites.[6]

-

Induction of Reactive Oxygen Species (ROS): Inhibition of glutaminolysis disrupts the cellular redox balance, leading to an increase in reactive oxygen species.[4][6]

-

Induction of Apoptosis: The accumulation of ROS and metabolic stress triggers programmed cell death (apoptosis) in cancer cells.[4][6] This is evidenced by the upregulation of apoptotic markers such as cleaved PARP.[6]

Signaling Pathways

GLS1 is a key node in several signaling pathways critical for cancer cell growth and survival. GLS1 Inhibitor-4's mechanism of action involves the perturbation of these pathways.

Glutaminolysis Pathway

The central role of GLS1 is in the glutaminolysis pathway, where it converts glutamine to glutamate. This is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing energy and building blocks for proliferating cancer cells.

Caption: The Glutaminolysis Pathway and the inhibitory action of GLS1 Inhibitor-4.

GLS1-c-Myc Positive Feedback Loop

A positive feedback loop exists between GLS1 and the oncoprotein c-Myc. c-Myc promotes the transcription of GLS1, and GLS1 activity, in turn, stabilizes the c-Myc protein. This loop is crucial for driving the aggressiveness of certain cancers.[7][8]

Caption: The GLS1-c-Myc positive feedback loop, a key driver of cancer progression.

GLS1, ROS, and Wnt/β-catenin Signaling

GLS1 activity is linked to the regulation of cellular redox status and the Wnt/β-catenin signaling pathway. Inhibition of GLS1 leads to an increase in ROS, which can suppress the nuclear translocation of β-catenin, a key step in the activation of the Wnt pathway.[9][10]

Caption: Interplay between GLS1, ROS, and the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GLS1 Inhibitor-4.

Synthesis of GLS1 Inhibitor-4 (Compound 41e)

The synthesis of GLS1 Inhibitor-4 (compound 41e) is based on the procedures outlined by Xu et al. (2022).[2][4] A detailed, step-by-step protocol would be found in the supporting information of the primary publication. The general synthetic strategy involves the coupling of a substituted 4-piperidinamine linker with aromatic heterocycles. Researchers should refer to the original publication for precise reaction conditions, purification methods, and characterization data.

GLS1 Enzyme Activity Assay

This protocol is adapted from commercially available GLS1 inhibitor screening kits.[11][12]

-

Reagent Preparation:

-

Prepare a 1X GLS1 assay buffer by diluting a 4X stock solution.

-

Prepare a substrate solution containing L-glutamine and NAD+.

-

Prepare a coupling enzyme solution (e.g., glutamate dehydrogenase).

-

Dilute the GLS1 enzyme to the desired concentration in 1X assay buffer.

-

Prepare serial dilutions of GLS1 Inhibitor-4.

-

-

Assay Procedure:

-

Add the GLS1 enzyme solution to the wells of a 96-well plate.

-

Add the diluted GLS1 Inhibitor-4 or vehicle control to the respective wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate and coupling enzyme solution.

-

Measure the rate of NADH production (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of GLS1 Inhibitor-4 for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[6][13]

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of GLS1 Inhibitor-4 for 24 hours.

-

-

Colony Growth:

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

-

Colony Staining and Counting:

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe to measure intracellular ROS levels.

-

Cell Treatment:

-

Treat cells with GLS1 Inhibitor-4 at various concentrations for a specified time (e.g., 6 hours).[6]

-

-

Probe Loading:

-

Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in serum-free medium.

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

Data Analysis:

-

Quantify the relative fluorescence units (RFU) for each treatment condition and normalize to the control.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14]

-

Cell Treatment:

-

Treat cells with GLS1 Inhibitor-4 at various concentrations for a specified time (e.g., 24 hours).[6]

-

-

Cell Staining:

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Conclusion

GLS1 Inhibitor-4 (compound 41e) is a potent and metabolically stable allosteric inhibitor of GLS1 with promising antitumor activity. Its mechanism of action, involving the disruption of cancer cell metabolism, induction of oxidative stress, and promotion of apoptosis, highlights the therapeutic potential of targeting glutaminolysis in cancer. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug discovery. Further investigation into the clinical applications of GLS1 Inhibitor-4 and similar compounds is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 5. Design, synthesis, structure-activity relationship studies, and evaluation of novel GLS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GLS1 Inhibitor-4 (CAS: 2768599-97-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, has emerged as a critical therapeutic target in oncology. Many cancer cells exhibit a strong dependence on glutamine for survival and proliferation, a phenomenon termed "glutamine addiction."[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports cellular biosynthesis and redox homeostasis.[1][3] GLS1 Inhibitor-4 (also referred to as compound 41e) is a potent and selective allosteric inhibitor of GLS1, demonstrating significant anti-tumor activity in preclinical models.[4][5] This technical guide provides a comprehensive overview of GLS1 Inhibitor-4, including its biochemical and cellular activities, underlying mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to GLS1 and its Role in Cancer

Cancer cells reprogram their metabolism to meet the high bioenergetic and biosynthetic demands of rapid proliferation.[3] One of the hallmarks of this reprogramming is an increased reliance on glutamine.[3] GLS1, the first enzyme in the glutaminolysis pathway, is frequently overexpressed in various cancers and plays a pivotal role in tumor progression.[6] It exists in two splice variants, the kidney-type (KGA) and the glutaminase C (GAC) isoform, both located in the mitochondria.[1][2] By converting glutamine to glutamate, GLS1 provides cancer cells with:

-

Anaplerotic substrate for the TCA cycle: Glutamate is converted to α-ketoglutarate, which enters the TCA cycle to support energy production and the synthesis of macromolecules.[1][2]

-

Precursor for glutathione (GSH) synthesis: Glutamate is a key component of the antioxidant glutathione, which helps cancer cells mitigate oxidative stress.[6]

The inhibition of GLS1, therefore, represents a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolic machinery.[3]

GLS1 Inhibitor-4: A Potent Allosteric Inhibitor

GLS1 Inhibitor-4 (CAS: 2768599-97-7) is a novel, potent, and selective allosteric inhibitor of GLS1.[5] It was developed through structure-based optimization to improve upon earlier generations of GLS1 inhibitors, exhibiting enhanced metabolic stability and in vivo efficacy.[5]

Mechanism of Action

GLS1 Inhibitor-4 exerts its anti-cancer effects through a multi-pronged mechanism:

-

Blockade of Glutamine Metabolism: By inhibiting GLS1, the compound directly blocks the conversion of glutamine to glutamate, thereby starving cancer cells of a critical nutrient.[4][5]

-

Induction of Oxidative Stress: Inhibition of GLS1 leads to a reduction in intracellular glutamate levels, which in turn depletes the antioxidant glutathione (GSH). This results in an accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][5]

-

Induction of Apoptosis: The culmination of metabolic stress and oxidative damage triggers programmed cell death (apoptosis) in cancer cells.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for GLS1 Inhibitor-4.

Table 1: Biochemical and Cellular Activity of GLS1 Inhibitor-4

| Parameter | Value | Reference |

| GLS1 Enzymatic IC50 | 11.86 nM | [4][7][8] |

| Dissociation Constant (Kd) | 52 nM | [4][7] |

| Antiproliferative IC50 (HCT116 cells) | 0.051 µM | [4][7] |

| Antiproliferative IC50 (MDA-MB-436 cells) | 0.37 µM | [4][7] |

| Antiproliferative IC50 (CT26 cells) | 0.32 µM | [4][7] |

| Antiproliferative IC50 (H22 cells) | 1.34 µM | [4][7] |

Table 2: In Vivo Efficacy of GLS1 Inhibitor-4 in HCT116 Xenograft Model

| Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |

| 50 mg/kg | i.p., twice a day for 21 days | 35.5% | [4] |

| 100 mg/kg | i.p., twice a day for 21 days | 47.5% | [4] |

Signaling Pathways and Experimental Workflows

GLS1 Signaling Pathway

The diagram below illustrates the central role of GLS1 in cancer cell metabolism and the key signaling pathways that regulate its expression and are affected by its inhibition. The oncogene c-Myc and the mTORC1 signaling pathway are known to upregulate GLS1 expression, further highlighting its importance in cancer.[1][7][9]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a GLS1 inhibitor like GLS1 Inhibitor-4.

Logical Relationship of GLS1 Inhibition

This diagram illustrates the logical cascade of events following the inhibition of GLS1 by GLS1 Inhibitor-4.

Detailed Experimental Protocols

GLS1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to measure the hydrolase activity of GLS1.

Materials:

-

Purified recombinant human GLS1 enzyme

-

GLS1 Assay Buffer

-

L-Glutamine (substrate)

-

Coupling enzyme and developer mix

-

Fluorometric probe (e.g., PicoProbe™)

-

96-well black microplate

-

Fluorescent microplate reader (Ex/Em = 535/587 nm or similar)

-

GLS1 Inhibitor-4

Procedure:

-

Reagent Preparation: Prepare a 1X GLS1 assay buffer. Prepare working solutions of the substrate, coupling enzymes, and probe according to the kit manufacturer's instructions.

-

Standard Curve: Prepare a glutamate standard curve to quantify the amount of glutamate produced in the enzymatic reaction.

-

Inhibitor Preparation: Prepare a serial dilution of GLS1 Inhibitor-4 in 1X GLS1 assay buffer.

-

Reaction Setup:

-

Add GLS1 assay buffer to all wells.

-

Add the GLS1 enzyme to all wells except the "blank" control.

-

Add the serially diluted GLS1 Inhibitor-4 or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the L-glutamine substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Add the developer mix containing the coupling enzyme and fluorometric probe to all wells. Incubate for an additional 10-30 minutes at 37°C. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence signal against the concentration of the inhibitor and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

96-well clear cell culture plate

-

GLS1 Inhibitor-4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: The next day, treat the cells with a serial dilution of GLS1 Inhibitor-4 or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the inhibitor concentration to determine the antiproliferative IC50 value.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

GLS1 Inhibitor-4

-

DCFDA solution

-

Phosphate-buffered saline (PBS)

-

Fluorescent microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with GLS1 Inhibitor-4 or vehicle control for the desired time.

-

DCFDA Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFDA solution in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the DCFDA solution and wash the cells with PBS to remove any excess probe.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Increased green fluorescence indicates higher levels of ROS.

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in inhibitor-treated cells to the control cells.

Apoptosis Assay by Western Blot for Cleaved PARP

This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

-

Cancer cell line of interest

-

GLS1 Inhibitor-4

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved PARP and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with GLS1 Inhibitor-4 for the desired time. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Compare the intensity of the cleaved PARP band in the treated samples to the control. Normalize to the loading control to ensure equal protein loading. An increase in the cleaved PARP band indicates induction of apoptosis.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of GLS1 Inhibitor-4 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

HCT116 cancer cells

-

Matrigel (optional)

-

GLS1 Inhibitor-4

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.[10][11]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GLS1 Inhibitor-4 (e.g., 50 or 100 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the control group.

Conclusion

GLS1 Inhibitor-4 (CAS: 2768599-97-7) is a potent and promising anti-cancer agent that targets the metabolic vulnerability of glutamine-addicted tumors. Its well-defined mechanism of action, involving the disruption of glutamine metabolism, induction of oxidative stress, and subsequent apoptosis, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this and other GLS1 inhibitors. As our understanding of cancer metabolism continues to grow, targeting key enzymes like GLS1 will undoubtedly remain a critical strategy in the fight against cancer.

References

- 1. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Inhibition of Glutaminolysis Inhibits Cell Growth via Down-regulating Mtorc1 Signaling in Lung Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Allosteric Inhibition of Glutaminase 1 (GLS1) by Compound 41e

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of Glutaminase 1 (GLS1) by compound 41e, a novel and potent inhibitor with significant therapeutic potential in oncology. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Introduction

Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cancer cell metabolism.[1] In many tumor types, there is an increased reliance on glutamine metabolism to support rapid proliferation and survival, a phenomenon known as "glutamine addiction."[1] Consequently, GLS1 has emerged as a promising therapeutic target for cancer treatment. Compound 41e is a novel, potent, and allosteric inhibitor of GLS1, developed to exhibit improved metabolic stability and robust anti-tumor activity.[1][2] This guide will delve into the technical details of its inhibitory action and biological effects.

Mechanism of Allosteric Inhibition

Compound 41e functions as an allosteric inhibitor of GLS1. Unlike orthosteric inhibitors that compete with the substrate (glutamine) at the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding induces a conformational change in the GLS1 protein, leading to a reduction in its catalytic activity. The allosteric inhibition by compound 41e effectively blocks the glutaminolysis pathway, leading to a depletion of downstream metabolites essential for cancer cell growth and survival.[1] This disruption of cellular metabolism culminates in increased intracellular reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and efficacy of compound 41e.

Table 1: In Vitro Inhibitory Activity of Compound 41e

| Parameter | Value | Description |

| GLS1 IC50 | 11.86 nM | The half-maximal inhibitory concentration against the GLS1 enzyme, indicating high potency. |

| HCT116 IC50 | 0.051 µM | The half-maximal inhibitory concentration for antiproliferative activity in the HCT116 human colon cancer cell line. |

| MDA-MB-436 IC50 | 0.37 µM | The half-maximal inhibitory concentration for antiproliferative activity in the MDA-MB-436 melanoma cell line. |

| CT26 IC50 | 0.32 µM | The half-maximal inhibitory concentration for antiproliferative activity in the CT26 murine colon carcinoma cell line. |

| H22 IC50 | 1.34 µM | The half-maximal inhibitory concentration for antiproliferative activity in the H22 murine hepatoma cell line. |

Table 2: Biophysical and In Vivo Data for Compound 41e

| Parameter | Value | Description |

| GLS1 Binding Affinity (Kd) | 52 nM | The dissociation constant, indicating a robust binding affinity of compound 41e to the GLS1 protein. |

| In Vivo Efficacy (TGI) | 47.5% | Tumor growth inhibition in an HCT116 xenograft model, demonstrating significant anti-tumor activity in vivo.[1][2] |

| Metabolic Stability | Superior liver microsome metabolic stability | Compound 41e was optimized from a previous compound (C147) to have improved metabolic stability.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize GLS1 inhibitors like compound 41e.

1. GLS1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of GLS1 by detecting the production of glutamate.

-

Reagents and Materials:

-

Recombinant human GLS1 enzyme

-

L-glutamine (substrate)

-

GLS1 assay buffer

-

Coupling enzyme and probe to detect glutamate

-

Compound 41e (test inhibitor)

-

96-well black microplate

-

Fluorescent microplate reader

-

-

Procedure:

-

Prepare a serial dilution of compound 41e in assay buffer.

-

Add a fixed amount of GLS1 enzyme to each well of the 96-well plate, except for the blank wells.

-

Add the diluted compound 41e to the respective wells.

-

Incubate the enzyme and inhibitor for a specified period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding L-glutamine to all wells.

-

Simultaneously, add the coupling enzyme and fluorescent probe.

-

Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of compound 41e and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell Viability Assay (MTT Assay) in HCT116 Cells

This assay assesses the anti-proliferative effect of compound 41e on cancer cells.

-

Reagents and Materials:

-

HCT116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Compound 41e

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of compound 41e and a vehicle control (DMSO).

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol measures the level of intracellular ROS induced by compound 41e.

-

Reagents and Materials:

-

HCT116 cells

-

Compound 41e

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescent microscope or flow cytometer

-

-

Procedure:

-

Culture HCT116 cells in appropriate vessels (e.g., 6-well plates or chamber slides).

-

Treat the cells with different concentrations of compound 41e for a specified time.

-

Wash the cells with PBS.

-

Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe for 30-60 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a fluorescent microscope or quantify the fluorescence intensity per cell using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.

-

4. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis induced by compound 41e.

-

Reagents and Materials:

-

HCT116 cells

-

Compound 41e

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat HCT116 cells with compound 41e at various concentrations for a defined period (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

5. In Vivo HCT116 Xenograft Model

This protocol evaluates the anti-tumor efficacy of compound 41e in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

HCT116 cells

-

Matrigel (optional)

-

Compound 41e formulation for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells (typically mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer compound 41e (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of compound 41e.

-

Visualizations: Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving GLS1 and the logical flow of the experimental validation for compound 41e.

References

The Role of GLS1 Inhibitor-4 in Glutamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production. The first and rate-limiting step in glutamine catabolism, a process termed glutaminolysis, is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS). In many cancer cells, there is an increased reliance on glutamine metabolism, making GLS a promising therapeutic target. GLS1, the kidney-type isoform of glutaminase, is frequently overexpressed in various tumors. GLS1 Inhibitor-4 (also known as compound 41e) is a potent and selective allosteric inhibitor of GLS1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides an in-depth overview of the role of GLS1 Inhibitor-4 in glutamine metabolism, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

GLS1 Inhibitor-4 functions as an allosteric inhibitor of glutaminase 1 (GLS1), binding to a site distinct from the active site to modulate the enzyme's activity. By inhibiting GLS1, this compound effectively blocks the conversion of glutamine to glutamate.[1] This disruption of the primary step in glutaminolysis has several downstream consequences for cancer cells that are dependent on this pathway for survival and proliferation.

The key effects of GLS1 inhibition by GLS1 Inhibitor-4 include:

-

Depletion of Glutamate and Downstream Metabolites: Inhibition of GLS1 leads to a reduction in intracellular glutamate levels. This, in turn, limits the availability of substrates for the tricarboxylic acid (TCA) cycle and the synthesis of other essential molecules derived from glutamate, such as other amino acids and the antioxidant glutathione (GSH).[1]

-

Induction of Oxidative Stress: The decrease in glutamate availability can impair the synthesis of glutathione, a major intracellular antioxidant. This reduction in antioxidant capacity leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[1]

-

Induction of Apoptosis: The combination of metabolic stress from the disruption of glutamine metabolism and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1]

The following diagram illustrates the central role of GLS1 in glutamine metabolism and the point of intervention for GLS1 Inhibitor-4.

Caption: Signaling pathway of glutamine metabolism and GLS1 inhibition.

Quantitative Data Presentation

The efficacy of GLS1 Inhibitor-4 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Source |

| GLS1 IC50 | 11.86 nM | [1] |

| GLS1 Binding Affinity (Kd) | 52 nM | [1] |

Table 1: Biochemical Activity of GLS1 Inhibitor-4

| Cell Line | Cancer Type | IC50 (µM) | Source |

| HCT116 | Colorectal Carcinoma | 0.051 | [1] |

| MDA-MB-436 | Melanoma | 0.37 | [1] |

| CT26 | Colon Carcinoma | 0.32 | [1] |

| H22 | Hepatocellular Carcinoma | 1.34 | [1] |

Table 2: Anti-proliferative Activity of GLS1 Inhibitor-4 in Cancer Cell Lines

| Assay | Cell Line | Concentration(s) | Observed Effect | Source |

| Colony Formation | HCT116 | 0.1, 0.5, 1 µM | Dose-dependent inhibition of colony formation. | [1] |

| ROS Levels | HCT116 | 30, 50, 200 nM (6 h) | Dose-dependent increase in ROS levels. | [1] |

| ATP Production (OCR) | HCT116 | 1 µM (12 h) | Significant decrease in basal and maximal oxygen consumption rates. | [1] |

| Apoptosis | HCT116 | 50, 200 nM (24 h) | Induced ~28% and ~95% more apoptotic cells, respectively. | [1] |

Table 3: Cellular Effects of GLS1 Inhibitor-4 on HCT116 Cells

| Animal Model | Dosage (i.p., twice daily for 21 days) | Tumor Growth Inhibition (TGI) | Source |

| HCT116 Xenograft (Nude Mice) | 50 mg/kg | 35.5% | [1] |

| HCT116 Xenograft (Nude Mice) | 100 mg/kg | 47.5% | [1] |

Table 4: In Vivo Antitumor Activity of GLS1 Inhibitor-4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GLS1 Inhibitor-4.

GLS1 Inhibition Assay (Biochemical)

This assay is designed to measure the enzymatic activity of GLS1 in the presence of an inhibitor.

-

Principle: The activity of purified recombinant human GLS1 is determined by measuring the production of glutamate from glutamine. This is often a coupled enzyme assay where the glutamate produced is further converted by glutamate dehydrogenase (GDH) to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence (Excitation: 340 nm, Emission: 460 nm).

-

Materials:

-

Purified recombinant human GLS1

-

L-glutamine solution

-

NAD+ solution

-

Glutamate Dehydrogenase (GDH)

-

Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing Triton X-100 and DTT)

-

GLS1 Inhibitor-4 (or other test compounds)

-

96-well black microplate

-

Fluorescent microplate reader

-

-

Procedure:

-

Prepare serial dilutions of GLS1 Inhibitor-4 in assay buffer.

-

In a 96-well plate, add the diluted inhibitor or vehicle control.

-

Add the GLS1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a substrate mixture containing L-glutamine, NAD+, and GDH.

-

Immediately measure the fluorescence at time zero.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the final fluorescence.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

-

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

HCT116 cells (or other cancer cell lines)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

GLS1 Inhibitor-4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GLS1 Inhibitor-4 or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Principle: Cells are seeded at a low density and treated with the inhibitor. After a period of incubation, the number and size of colonies formed are quantified.

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

GLS1 Inhibitor-4

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of GLS1 Inhibitor-4 (e.g., 0.1, 0.5, 1 µM) or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

When colonies are visible, wash the plates with PBS, fix the cells with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Caption: Workflow for the colony formation assay.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the levels of intracellular ROS.

-

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

GLS1 Inhibitor-4

-

DCFH-DA solution (e.g., 10 µM in serum-free medium)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach.

-

Treat the cells with GLS1 Inhibitor-4 (e.g., 30, 50, 200 nM) or vehicle control for a specified time (e.g., 6 hours).

-

Wash the cells with PBS and then incubate with DCFH-DA solution for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. The mean fluorescence intensity is quantified.

-

ATP Production Assay

This assay measures the cellular ATP levels, which reflect the energetic state of the cells.

-

Principle: A luciferase-based assay is commonly used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is proportional to the ATP concentration.

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

GLS1 Inhibitor-4

-

ATP assay kit (containing a cell lysis reagent, luciferase, and luciferin)

-

96-well opaque white microplate

-

Luminometer

-

-

Procedure:

-

Seed HCT116 cells in a 96-well opaque white plate.

-

Treat the cells with GLS1 Inhibitor-4 (e.g., 1 µM) or vehicle control for the desired time (e.g., 12 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell lysis reagent from the ATP assay kit and incubate to release ATP.

-

Add the luciferase/luciferin reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the cell number or protein concentration.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Materials:

-

HCT116 cells

-

Complete cell culture medium

-

GLS1 Inhibitor-4

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

-

Procedure:

-

Seed HCT116 cells and treat with GLS1 Inhibitor-4 (e.g., 50, 200 nM) or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Caption: Logical relationship of cell states in the Annexin V/PI apoptosis assay.

Conclusion

GLS1 Inhibitor-4 is a potent and selective inhibitor of glutaminase 1 that effectively targets the metabolic vulnerability of glutamine-addicted cancer cells. By blocking the initial step of glutaminolysis, it induces metabolic and oxidative stress, leading to apoptosis and the inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting glutamine metabolism. Further investigation into the clinical potential of GLS1 Inhibitor-4, both as a monotherapy and in combination with other anticancer agents, is warranted.

References

The Impact of GLS1 Inhibitor-4 on Cellular Reactive Oxygen Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in cancer cell metabolism. By catalyzing the conversion of glutamine to glutamate, GLS1 fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for proliferation and survival.[1][2][3] A key consequence of glutamine metabolism is the synthesis of glutathione (GSH), a primary cellular antioxidant.[1][4] Inhibition of GLS1 disrupts these processes, leading to a cascade of events that includes the accumulation of reactive oxygen species (ROS), induction of apoptosis, and suppression of tumor growth.[5][6] This technical guide focuses on the specific effects of GLS1 Inhibitor-4, a potent allosteric inhibitor of GLS1, on the generation of ROS in cancer cells.

Core Mechanism of Action

GLS1 Inhibitor-4 exerts its effects by blocking the metabolic pathway dependent on glutamine.[5][6] This inhibition leads to a reduction in the intracellular pool of glutamate, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[1][4] Depletion of GSH compromises the cell's ability to neutralize ROS, leading to increased oxidative stress, which can trigger programmed cell death (apoptosis).[5][7][8]

Caption: Signaling pathway of GLS1 Inhibitor-4 leading to increased ROS and apoptosis.

Quantitative Data on GLS1 Inhibitor-4 and ROS Production

Studies have demonstrated a dose-dependent increase in ROS levels in HCT116 cancer cells upon treatment with GLS1 Inhibitor-4.[5]

| Cell Line | Inhibitor Concentration | Duration of Treatment | Outcome |

| HCT116 | 30 nM | 6 hours | Increase in ROS levels |

| HCT116 | 50 nM | 6 hours | Dose-dependent increase in ROS levels |

| HCT116 | 200 nM | 6 hours | Further dose-dependent increase in ROS levels |

Table 1: Effect of GLS1 Inhibitor-4 on ROS Levels in HCT116 Cells.[5]

Broader Context: ROS Induction by Other GLS1 Inhibitors

The effect of increased ROS production is a consistent finding across various GLS1 inhibitors, highlighting a class-wide mechanism.

| Inhibitor | Cell Line(s) | Key Findings |

| Compound 968 | Ovarian cancer cells | Increased ROS levels and induction of cellular stress.[2] |

| BPTES | Lung cancer cells | Increased ROS levels through inhibition of glucose flow into the Krebs cycle.[2] |

| CB-839 | Diffuse large B-cell lymphoma (DLBCL) | Strong mitochondrial accumulation of ROS.[7] |

Table 2: Effects of other GLS1 inhibitors on ROS levels.

Experimental Protocols

Measurement of Intracellular ROS

A common method for quantifying intracellular ROS levels involves the use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]

Principle: DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the amount of intracellular ROS.[9]

Exemplary Protocol:

-

Cell Culture: Plate cancer cells (e.g., HCT116) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with varying concentrations of GLS1 Inhibitor-4 (e.g., 30 nM, 50 nM, 200 nM) and a vehicle control for a specified duration (e.g., 6 hours).[5]

-

Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.

-

Data Acquisition: Following incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[9]

-

Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold-change in ROS production.

Caption: General experimental workflow for assessing the effect of GLS1 Inhibitor-4 on ROS.

Downstream Consequences of Increased ROS

The induction of ROS by GLS1 Inhibitor-4 is a critical upstream event that leads to significant anti-tumor effects.

-

Apoptosis: Elevated levels of ROS can damage cellular components, including DNA, lipids, and proteins, ultimately triggering the apoptotic cascade.[5][8] Treatment with GLS1 Inhibitor-4 has been shown to induce apoptosis in a dose-dependent manner.[5]

-

Synergistic Effects with Other Therapies: The increase in oxidative stress can sensitize cancer cells to other treatments. For instance, GLS1 inhibition has been shown to enhance the efficacy of radiotherapy and other chemotherapeutic agents that also work by inducing ROS.[10][11]

Conclusion

GLS1 Inhibitor-4 effectively blocks glutamine metabolism, leading to a significant and dose-dependent increase in intracellular reactive oxygen species. This elevation in ROS is a key mechanism driving the anti-proliferative and pro-apoptotic effects of the compound. The methodologies outlined in this guide provide a framework for researchers to further investigate and quantify the impact of GLS1 Inhibitor-4 and other compounds of this class on cellular redox balance, a critical aspect of their therapeutic potential in oncology.

References

- 1. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filamentous GLS1 promotes ROS-induced apoptosis upon glutamine deprivation via insufficient asparagine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ROS homeostasis and metabolism: a dangerous liason in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Apoptosis Induction by GLS1 Inhibitor-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase 1 (GLS1) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in regulating the conversion of glutamine to glutamate. This process is essential for fueling the tricarboxylic acid (TCA) cycle, supporting biosynthesis, and maintaining redox homeostasis in rapidly proliferating cancer cells. Consequently, targeting GLS1 has become a promising therapeutic strategy. GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of GLS1, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the mechanisms underlying apoptosis induction by GLS1 Inhibitor-4, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of GLS1 Inhibitor-4 in preclinical studies.

Table 1: In Vitro Efficacy of GLS1 Inhibitor-4 [1]

| Parameter | Cell Line | Value |